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Abstract

Molybdenum disulfide (M0S:z), a prominent member of the transition metal dichalcogenide
(TMD) family, has garnered significant research interest due to its unique layer-dependent
electronic and optical properties.[1] The material is composed of individual S-Mo-S layers held
together by weak van der Waals (vdW) forces.[1][2] These non-covalent, long-range
interactions are paramount in defining the material's structural, mechanical, and electronic
characteristics, particularly as the material transitions from bulk to a few-layer or monolayer
system.[3] Understanding and manipulating these interlayer forces are critical for the design of
novel electronic devices, heterostructures, and for applications in fields such as drug delivery.
[4][5] This guide provides a comprehensive technical overview of the van der Waals forces in
MoS: layers, detailing the theoretical models, experimental characterization techniques, and
key factors that modulate these interactions.

The Nature of van der Waals Forces in MoS:

The crystal structure of MoS:z consists of a hexagonal plane of molybdenum (Mo) atoms
covalently bonded and sandwiched between two hexagonal planes of sulfur (S) atoms.[1]
These S-Mo-S trilayers are stacked upon one another and are held together by van der Waals
forces.[6] These forces, while significantly weaker than the in-plane covalent bonds, are crucial
for the stability of the bulk material and dictate many of its properties.[7] The weakness of these
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interlayer forces allows for the mechanical or chemical exfoliation of bulk MoS: into atomically
thin sheets.[2][8]

The transition from an indirect bandgap of ~1.2 eV in bulk MoS: to a direct bandgap of ~1.8-1.9
eV in a monolayer is a direct consequence of the removal of interlayer vdW coupling.[1][6][9]
This demonstrates the profound influence these seemingly weak forces have on the electronic
band structure.

Theoretical Modeling of Interlayer Interactions

Accurately modeling vdW interactions is computationally challenging. Standard density
functional theory (DFT) using common approximations like the Generalized Gradient
Approximation (GGA) often fails to describe these long-range correlation effects, leading to
incorrect predictions of interlayer binding energies and distances.[7]

To address this, several computational methods have been developed:

o vdW-DF Functionals: Van der Waals density functionals, such as vdW-DF, are designed to
inherently account for non-local correlation effects and are essential for obtaining reliable
results for layered materials like M0S:2.[7]

e DFT-D Methods: These methods augment standard DFT calculations with a semi-empirical
dispersion correction term (e.g., Grimme's D2 or D3 methods). The coupling of the hybrid
functional HSEO6 with the Grimme D2 method, for instance, has been shown to provide a
very good description of both structural and electronic properties of M0S2.[10]

» Random Phase Approximation (RPA): This is a high-level, computationally intensive method
used to benchmark other approaches for calculating binding energies and interlayer spacing.
[11]

These computational tools are vital for calculating potential energy surfaces for layer sliding
and for understanding the influence of stacking order on the stability and electronic properties
of multilayer MoS2.[11][12]

Experimental Characterization Techniques
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Several experimental techniques are employed to probe the weak interlayer vdW forces in
MoSa2.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational
modes of materials. In few-layer MoSz, two specific low-frequency Raman modes are of
particular interest as they are direct probes of interlayer vdW interactions:

« Interlayer Shear Mode (EZ2g): This mode corresponds to the rigid shearing oscillation of
adjacent MoS: layers against each other.[13] Its frequency is highly sensitive to the number
of layers and the strength of the interlayer coupling, typically appearing between 20 and 30
cm~1,[13][14]

« Interlayer Breathing Mode: This mode involves the out-of-plane vibration of the layers
against each other.[15]

The frequencies of these modes increase as the number of layers increases, reflecting the
strengthening of the collective vdW force.[14][16] This layer-dependent frequency shift provides
a reliable method for determining the precise number of layers in an exfoliated flake.[13]

Atomic Force Microscopy (AFM)

AFM can be used to directly measure the vdW forces between a sharp tip and the surface of
an MoS: flake.[17][18] By measuring the attractive force as a function of the separation
distance between the tip and the sample, one can quantify the vdW interaction. This technique
has also been used to demonstrate that MoS: layers can effectively screen the vdW forces of
the underlying substrate.[17][18]

High-Pressure Studies

Applying hydrostatic pressure using a diamond anvil cell is an effective method to tune the
interlayer distance in MoS2 and thereby modulate the strength of the vdW interactions.[19][20]
As pressure increases, the interlayer coupling is enhanced. This enhancement can be
observed through shifts in Raman peak positions and changes in photoluminescence and
reflectivity spectra, providing quantitative data on the relationship between interlayer distance
and electronic properties.[19][21]
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Quantitative Data on Interlayer Interactions

The following tables summarize key quantitative data related to vdW forces in MoS: layers,
compiled from computational and experimental studies.

Table 1: Calculated Interlayer Binding Energy and Equilibrium Distance for Bilayer MoS2 This
table presents benchmarked data for different stacking configurations, highlighting the
energetic stability of various polytypes.

Equilibrium L
Binding
. Interlayer
Stacking Mode DFT Method . Energy (E_b) Reference
Distance
[meV/iatom]
(d_eq) [A]
AA' (2H) HSE + MBD-NL  6.19 23.3 [11]
AB (3R) HSE + MBD-NL  6.19 22.8 [11]
AA HSE + MBD-NL 6.50 17.5 [11]
A'B vdW-DF-C09 6.10 33.6 [11]
AB' vdW-DF-C09 6.10 33.6 [11]

Table 2: Experimental Raman Shear Mode (E?2g) Frequency vs. Number of MoS2 Layers This
table shows the strong dependence of the interlayer shear mode frequency on the number of
layers, a direct measure of the collective vdW force.
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Shear Mode (E?2g)

Number of Layers (N) Frequency [cm-1] Reference
2 (Bilayer) ~22.6 [16]
3 (Trilayer) ~25.3 [13]
4 ~28.0 [14]
5 ~29.0 [14]
6 ~27.5 (Resonant) [16]
Bulk ~32.0 [16]

Factors Influencing van der Waals Interactions

The strength and nature of vdW interactions in MoSz are not static and can be influenced by

several factors.
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Caption: Factors modulating van der Waals interactions in MoSa.

Stacking Order: The relative arrangement of atoms between layers (e.g., 2H or 3R
polytypes) affects the interlayer distance and binding energy.[12][20] The 2H (or AA")
stacking is generally the most stable configuration.[12] Manipulating the stacking order, for
example by introducing a twist angle between layers, can significantly reduce interlayer
coupling.[22][23]

Structural Defects: Point defects, such as sulfur vacancies, are common in MoSz and can
alter the local electronic structure.[24][25][26] While their primary effect is on in-plane
properties like electron mobility, high concentrations of defects can influence interlayer
interactions and stacking.[25]

Pressure and Strain: As discussed, applying external pressure mechanically reduces the
interlayer distance, directly strengthening the vdW interaction and wave function overlap
between layers.[19][20]

Heterostructures: When MoS: is layered with other 2D materials like graphene or other
TMDs, the resulting vdW heterostructure's properties are governed by the new interfacial
vdW forces.[6][27][28]

Implications for Drug Development and Research

A thorough understanding of vdW forces in MoS: is crucial for its application in various fields,
including biomedicine.

» Drug Delivery: MoS:z nanosheets have a high surface area, making them promising
candidates for drug carriers.[4] The adsorption and release of drug molecules are governed
by surface interactions, including vdW forces. Tailoring the surface chemistry and
understanding the vdW interaction between the drug and the MoS: surface is key to
designing efficient and controlled drug delivery systems.[4]

Biosensing: The electronic properties of MoS: are highly sensitive to its environment. The
vdW adsorption of biomolecules onto the MoS: surface can induce detectable changes in its
conductivity or photoluminescence, forming the basis for highly sensitive biosensors.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.researchgate.net/publication/262980213_Stacking_effects_on_the_electronic_and_optical_properties_of_bilayer_transition_metal_dichalcogenides_MoS2_MoSe2_WS2_and_WSe2
https://wu.mse.berkeley.edu/publications/Ci-3Rpressure-NanoLett.pdf
https://www.researchgate.net/publication/262980213_Stacking_effects_on_the_electronic_and_optical_properties_of_bilayer_transition_metal_dichalcogenides_MoS2_MoSe2_WS2_and_WSe2
https://arxiv.org/pdf/1309.4433
https://phantomsfoundation.com/GRAPHENECONF/2024/Abstracts/Grapheneconf2024_Wang_Tingyu_266.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9044014/
https://pubs.aip.org/aip/jap/article/130/8/084303/567997/Defects-in-multilayer-MoS2-grown-by-pulsed-laser
https://www.sciencedaily.com/releases/2017/12/171221101417.htm
https://pubs.aip.org/aip/jap/article/130/8/084303/567997/Defects-in-multilayer-MoS2-grown-by-pulsed-laser
https://www.mdpi.com/2073-4352/12/5/693
https://wu.mse.berkeley.edu/publications/Ci-3Rpressure-NanoLett.pdf
https://www.mdpi.com/2079-4991/14/2/133
https://www.researchgate.net/publication/372210970_Fabrication_and_characterization_of_MOS2WS2_van_der_waal's_heterostructure
https://pubs.acs.org/doi/abs/10.1021/acsaelm.1c00009
https://pubmed.ncbi.nlm.nih.gov/38552760/
https://pubmed.ncbi.nlm.nih.gov/38552760/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Device Engineering: For electronics and optoelectronics, controlling the interlayer vdwW
coupling allows for tuning of the bandgap and other electronic properties in multilayer
devices and heterostructures.[5][21][28]
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Caption: Experimental workflow for characterizing vdW forces in MoSo:.
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Conclusion

Van der Waals forces are the critical "glue” that holds layered materials like MoS:z together. Far
from being simple, weak attractions, they are fundamental to the material's layer-dependent
properties. Through a combination of advanced computational modeling and sensitive
experimental techniques like low-frequency Raman spectroscopy and atomic force microscopy,
researchers are continually deepening their understanding of these interactions. The ability to
quantify and manipulate vdW forces through factors like pressure, stacking order, and defect
engineering opens a vast playground for designing next-generation 2D materials and devices
with precisely tailored electronic, optical, and mechanical characteristics for a wide range of
applications.

Appendix: Experimental Protocols
A.1 Protocol: Measurement of Interlayer Shear Modes
via Raman Spectroscopy

o Sample Preparation: Mechanically exfoliate MoS: flakes from a bulk crystal using the
adhesive tape method and transfer them onto a silicon substrate with a known oxide layer
thickness (e.g., 300 nm SiOz2/Si) for optical contrast.

e Initial Identification: Use optical microscopy to locate flakes of interest. Use standard Raman
spectroscopy to identify the number of layers by measuring the frequency difference
between the in-plane E2g (~383 cm~1) and out-of-plane Alg (~408 cm~1) modes.

e Low-Frequency Measurement Setup:

o Use a high-resolution Raman spectrometer equipped with notch filters to allow for the
detection of low-frequency signals (down to ~10 cm™1).

o Employ a suitable laser excitation wavelength (e.g., 532 nm). Use low laser power (<1
mW) to avoid sample damage.

o Incorporate a linear polarizer before the spectrometer. For detection of the E??g shear
mode, a cross-polarized geometry (incident and scattered light polarizations are
perpendicular) is often used to suppress the Rayleigh line and other high-intensity modes.
[13]
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o Data Acquisition: Acquire spectra from regions with a confirmed number of layers (bilayer,
trilayer, etc.). Integrate for a sufficient time to achieve a good signal-to-noise ratio in the low-
frequency region.

o Data Analysis: Fit the observed low-frequency peak with a Lorentzian function to determine
its precise center frequency. Plot the frequency of the E22g mode as a function of the number
of layers to establish the experimental relationship.

A.2 Protocol: Measurement of vdW Forces via Atomic
Force Microscopy (AFM)

o Sample Preparation: Prepare MoS: flakes on a conductive substrate to minimize
electrostatic artifacts.

o System Calibration: Use a sharp conductive AFM tip. Before measurement, calibrate the
cantilever's spring constant and the photodiode sensitivity to ensure accurate force
measurements.

e Force Spectroscopy:

o Operate the AFM in force-spectroscopy mode. In this mode, the Z-piezo moves the
sample up and down while the cantilever deflection is recorded, generating a force-
distance curve.

o Disable the feedback loop during the approach and retract cycle to measure the
unperturbed interaction.

o Acquire multiple force curves at different locations on the MoS: flake and on the bare
substrate for comparison.

o Data Acquisition and Analysis:

o The approach curve will show the attractive vdW forces pulling the tip toward the surface
before contact.

o Convert the deflection-vs-piezo-displacement data into a force-vs-separation curve.
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o Fit the non-contact region of the force curve to theoretical models (e.g., a power-law
dependence) to quantify the vdW interaction strength.[18] By comparing the force
measured on the MoS:z/substrate system to the force on the bare substrate, the screening
effect of the MoS: layer can be determined.[17]

MoS: Crystal Structure Interaction Hierarchy
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Caption: Hierarchy of interactions within a bulk MoS: crystal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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